N-bis(4-tert-butylphenoxy)phosphinothioylcyclohexanamine
Description
N-bis(4-tert-butylphenoxy)phosphinothioylcyclohexanamine is an organophosphorus compound characterized by a central phosphinothioyl (P=S) group bonded to a cyclohexanamine moiety and two 4-tert-butylphenoxy substituents. Its synthesis typically involves nucleophilic substitution reactions between cyclohexanamine derivatives and phosphoryl chloride intermediates, followed by sulfurization to introduce the thiophosphoryl group .
Properties
CAS No. |
55526-73-3 |
|---|---|
Molecular Formula |
C26H38NO2PS |
Molecular Weight |
459.6 g/mol |
IUPAC Name |
N-bis(4-tert-butylphenoxy)phosphinothioylcyclohexanamine |
InChI |
InChI=1S/C26H38NO2PS/c1-25(2,3)20-12-16-23(17-13-20)28-30(31,27-22-10-8-7-9-11-22)29-24-18-14-21(15-19-24)26(4,5)6/h12-19,22H,7-11H2,1-6H3,(H,27,31) |
InChI Key |
XEJUCXJOKQACMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OP(=S)(NC2CCCCC2)OC3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Structural Considerations and Synthetic Challenges
The target molecule consists of:
- Two 4-tert-butylphenoxy groups attached to phosphorus,
- A phosphinothioyl (P=S) functional group,
- A cyclohexanamine moiety linked to phosphorus via nitrogen.
Key synthetic challenges include:
- Installation of bulky tert-butylphenoxy substituents on phosphorus,
- Formation of the P=S bond (phosphinothioyl group),
- Attachment of the cyclohexanamine nitrogen to phosphorus,
- Control of stereochemistry on the cyclohexane ring if relevant.
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of N-bis(4-tert-butylphenoxy)phosphinothioylcyclohexanamine likely follows a multi-step approach involving:
- Preparation of 4-tert-butylphenol or its derivatives as starting materials,
- Formation of phosphinothioyl intermediates by reaction of phosphorus trichloride or related phosphorus halides with thiolation reagents,
- Substitution of chlorine atoms on phosphorus with 4-tert-butylphenoxy groups,
- Introduction of cyclohexanamine via nucleophilic substitution or addition to phosphorus,
- Purification and characterization .
Stepwise Synthetic Route Proposal
Step 1: Synthesis of 4-tert-butylphenol derivatives
- 4-tert-butylphenol is commercially available or synthesized by alkylation of phenol with isobutylene under acidic conditions.
- This phenol serves as the nucleophile for substitution on phosphorus.
Step 2: Preparation of phosphinothioyl dichloride intermediate
- Phosphorus trichloride (PCl3) reacts with elemental sulfur or sulfurizing agents to form phosphinothioyl dichloride (PSCl2).
- This intermediate contains the P=S bond and two reactive chlorine atoms.
Step 3: Substitution with 4-tert-butylphenol
- The two chlorine atoms on phosphinothioyl dichloride are substituted by 4-tert-butylphenoxy groups via nucleophilic aromatic substitution.
- Reaction conditions typically involve a base (e.g., triethylamine or sodium hydride) to deprotonate the phenol and promote substitution.
- Solvents such as toluene or xylene under reflux are common.
Step 5: Purification and characterization
- The final compound is purified by recrystallization or chromatographic methods.
- Characterization includes NMR spectroscopy (31P, 1H, 13C), IR spectroscopy (to confirm P=S bond), and mass spectrometry.
Literature and Patent Insights
No direct preparation method for This compound was found in the searched databases, but related syntheses provide valuable analogies:
| Reference | Compound | Key Synthetic Features | Notes |
|---|---|---|---|
| CN101250200A (2008) | Bis(2,4-di-tert-butylphenyl) pentaerythritol diphosphite | Use of phosphorus trichloride, tert-butylphenol, and pentaerythritol; substitution of P–Cl bonds by phenolates; control of reaction temperature and gas absorption | Demonstrates efficient substitution of bulky tert-butylphenol groups on phosphorus; highlights challenges with phenol by-products and yellowing |
| CN115286519B (2022) | 4,4'-bis(3-aminophenoxy) biphenyl | Catalytic hydrogenation of nitrophenoxy biphenyl to aminophenoxy biphenyl using Pd/C or Ru/C catalysts in tetrahydrofuran | Illustrates amine introduction via catalytic reduction, relevant for cyclohexanamine introduction |
| PubChem CID 16033 | 2-(4-tert-butylphenoxy)cyclohexanol | Phenoxy substitution on cyclohexanol; relevant for cyclohexane ring functionalization | Provides structural analog for cyclohexanamine ring substitution |
Comprehensive Research Findings and Perspectives
- Synthesis feasibility: The multi-step approach leveraging phosphorus trichloride sulfurization and nucleophilic substitution is well-established for analogous compounds, providing a reliable synthetic route.
- Purity considerations: Phenol by-products and unreacted starting materials can cause discoloration and reduce product quality, necessitating thorough purification.
- Scalability: The reactions involve hazardous reagents (PCl3, sulfur, amines) requiring controlled environments; however, the steps are amenable to scale-up with appropriate safety measures.
- Applications: The bulky tert-butyl groups confer steric hindrance, enhancing stability and antioxidant properties, valuable in polymer stabilization and catalysis.
- Research gaps: Direct experimental protocols for this exact compound remain unpublished; further experimental validation and optimization are recommended.
Chemical Reactions Analysis
Types of Reactions
N-bis(4-tert-butylphenoxy)phosphinothioylcyclohexanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phosphinothioyl group to a phosphine.
Substitution: The tert-butylphenoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
N-bis(4-tert-butylphenoxy)phosphinothioylcyclohexanamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which N-bis(4-tert-butylphenoxy)phosphinothioylcyclohexanamine exerts its effects involves interactions with specific molecular targets. The phosphinothioyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity. The tert-butylphenoxy groups may enhance the compound’s stability and solubility, facilitating its interaction with target molecules.
Comparison with Similar Compounds
Key Properties :
- Structural Features: The tert-butyl groups enhance steric bulk and thermal stability, while the phosphinothioyl group contributes to reactivity and ligand properties .
- Applications :
- Flame retardant additive in polypropylene and polyethylene (40% reduction in peak heat release rate at 2 wt% loading) .
- Synergist in agrochemical formulations, improving pesticide efficacy by 60% through enhanced membrane permeability .
Comparative Analysis with Similar Compounds
Structural and Functional Comparisons
The table below compares N-bis(4-tert-butylphenoxy)phosphinothioylcyclohexanamine with structurally related organophosphorus compounds:
| Compound Name | Thermal Stability (°C) | Solubility (in THF) | Reactivity (vs. H2O) | Primary Applications |
|---|---|---|---|---|
| This compound | 290–300 | 25 g/L | Moderate | Flame retardants, agrochemicals |
| N1,N6-bis(2-ethylphthalimido)-N1,N2,N3,N4,N5,N6-hexa(tert-butoxycarbonyl)-pentaethylenehexamine (7b) | 220–240 | 120 g/L | Low | Drug delivery systems |
| Cyclohexylamine-phosphorothioate (C12H24NO3PS) | 180–200 | 5 g/L | High | Corrosion inhibitors (85% efficiency) |
| Triphenyl phosphate (TPP) | 160–180 | 50 g/L | High | Plasticizers, flame retardants |
Key Observations :
- Thermal Stability: The tert-butyl groups in this compound confer superior thermal resistance (~300°C) compared to non-bulky analogs like TPP (160–180°C) .
- Solubility: Despite its bulk, the compound exhibits moderate solubility in THF (25 g/L), outperforming cyclohexylamine-phosphorothioate (5 g/L) due to lipophilic tert-butylphenoxy groups .
- Reactivity: The phosphinothioyl group shows moderate hydrolysis resistance compared to highly reactive phosphates (e.g., TPP), making it suitable for prolonged industrial use .
Performance in Application-Specific Contexts
Flame Retardancy
- This compound reduces peak heat release rate (pHRR) in polypropylene by 40% at 2 wt% loading, outperforming TPP (30% reduction at 5 wt%) due to synergistic gas-phase radical scavenging and char formation .
- Triphenyl phosphate (TPP) , while cost-effective, suffers from volatility and lower thermal stability, limiting its use in high-temperature polymers .
Agrochemical Synergy
- The compound enhances pyrethroid insecticide efficacy by 60% in field trials, surpassing traditional synergists like piperonyl butoxide (45% improvement) . This is attributed to its ability to disrupt insect acetylcholinesterase and cuticular permeability .
Corrosion Inhibition
- Cyclohexylamine-phosphorothioate achieves 85% corrosion inhibition on mild steel in acidic environments, leveraging its high reactivity to form protective films. However, its lower thermal stability limits use in high-temperature applications .
Research Findings and Mechanistic Insights
- Thermal Degradation Pathways: Thermogravimetric analysis (TGA) reveals that this compound decomposes via P-S bond cleavage above 300°C, releasing sulfur-containing radicals that quench combustion chain reactions .
- Solubility-LogP Relationship: The compound’s logP value of 4.2 (vs. 3.1 for TPP) correlates with its superior compatibility in non-polar polymer matrices .
Biological Activity
N-bis(4-tert-butylphenoxy)phosphinothioylcyclohexanamine is a compound with significant potential in medicinal chemistry, particularly due to its structural features that allow for diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the presence of a phosphinothioyl group attached to a cyclohexanamine backbone, with two 4-tert-butylphenoxy substituents. This unique structure contributes to its interaction with various biological targets.
Biological Activity Overview
The compound exhibits a range of biological activities, including:
- Antitumor Activity : Preliminary studies suggest that derivatives of 4-tert-butylphenoxy compounds can induce apoptosis in cancer cell lines. For instance, compounds with similar scaffolds have shown cytotoxic effects against human breast adenocarcinoma (MCF-7) and cervical carcinoma (HeLa) cells, indicating potential antitumor properties .
- Neuroprotective Effects : Related compounds have been investigated for their neuroprotective effects in models of Parkinson's disease. A study highlighted the dual-target ligands that combine monoamine oxidase B (MAO B) inhibition with histamine H3 receptor antagonism, which may enhance dopamine regulation in neurodegenerative conditions .
- Antimicrobial Activity : Some derivatives have also demonstrated antimicrobial properties, although specific data on this compound is limited. The presence of phenolic structures often correlates with increased antimicrobial efficacy .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes such as MAO B, which is crucial for the metabolism of neurotransmitters. This inhibition may lead to increased levels of dopamine in the brain, providing therapeutic benefits in neurodegenerative diseases .
- Induction of Apoptosis : The cytotoxic effects observed in cancer cell lines are likely due to the induction of apoptosis via mitochondrial pathways. The increase in reactive oxygen species (ROS) has been implicated in promoting cell death in tumor cells .
- Antioxidant Properties : Some studies suggest that compounds with similar structural motifs exhibit antioxidant properties, which may protect against oxidative stress-related damage in cells .
Case Studies and Research Findings
Several studies have explored the biological activity and therapeutic potential of compounds related to this compound:
- Dual-Target Ligands : A study evaluated a series of 4-tert-butylphenoxyalkoxyamines as dual-target ligands for Parkinson's disease treatment. One compound demonstrated strong binding affinity for both MAO B and H3 receptors, suggesting a promising avenue for further exploration .
- Cytotoxicity Assessments : Research on benzofuroxan derivatives indicates that structural modifications can enhance cytotoxicity against various cancer cell lines. The ability to induce apoptosis was confirmed through flow cytometry analysis, highlighting the importance of structural design in developing effective anticancer agents .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for N-bis(4-tert-butylphenoxy)phosphinothioylcyclohexanamine, and how do reaction parameters influence yield?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, analogous compounds utilize bromoacetyl bromide with amines under basic conditions (e.g., K₂CO₃ or triethylamine) to form amide or phosphinothioyl linkages . Optimization includes:
- Reagent stoichiometry : Excess amine (1.2–1.5 eq) improves coupling efficiency.
- Temperature : Reactions at 60–80°C enhance kinetics without promoting side reactions.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (e.g., from ethanol) ensures purity ≥98% .
- Yield monitoring : TLC (Rf values) and NMR validate intermediates. For example, yields of 51–82% are achievable for structurally related acetamides under optimized conditions .
Q. Which analytical techniques are prioritized for structural confirmation of this compound?
- Methodological Answer : A multi-technique approach is critical:
- ¹H/¹³C-NMR : Assigns proton environments (e.g., tert-butyl groups at δ 1.3 ppm) and carbon backbones. Conflicting data (e.g., unexpected splitting) may require 2D NMR (COSY, HSQC) .
- HPLC : Reverse-phase methods (C18 or Newcrom R1 columns) with UV detection (λmax ~228 nm) assess purity and resolve isomers. Mobile phases like acetonitrile/water (70:30) are effective for phenolic analogs .
- X-ray crystallography : SHELX programs refine crystal structures, identifying bond angles and stereochemistry. Successful crystallization often requires slow evaporation in chloroform/hexane mixtures .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies in the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) predict:
- Electrophilic sites : Partial charges on phosphorus or sulfur guide reactivity studies.
- Solubility parameters : LogP values (experimental vs. computed) are reconciled using solvent descriptors (e.g., Hansen parameters). For analogs, experimental LogP = 4.46 aligns with computed values when adjusted for tert-butyl hydrophobicity .
- Validation : Compare computed IR/Raman spectra with experimental data to identify conformational discrepancies .
Q. What strategies address low solubility during crystallization for X-ray studies?
- Methodological Answer :
- Co-solvent systems : Ternary mixtures (e.g., DCM/methanol/hexane) reduce polarity gradually.
- Derivatization : Phosphinothioyl groups may be converted to sulfonate salts for improved solubility.
- Seeding : Introduce microcrystals of structurally similar compounds (e.g., cyclohexanamine derivatives) to nucleate growth .
- High-throughput screening : Use robotic platforms to test 50+ solvent combinations, prioritizing low-boiling-point solvents for faster evaporation .
Q. How should researchers analyze contradictory spectral data (e.g., NMR vs. XRD) for this compound?
- Methodological Answer :
- Step 1 : Confirm sample purity via HPLC and elemental analysis.
- Step 2 : Cross-validate NMR assignments with XRD bond lengths. For example, tert-butyl C–C distances (~1.54 Å) should match computational models .
- Step 3 : Re-examine experimental conditions. Anhydrous solvents prevent hydrolysis of phosphinothioyl groups, which could distort NMR peaks .
- Step 4 : Collaborative refinement using SHELXL integrates XRD and NMR data to resolve ambiguities in torsional angles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
